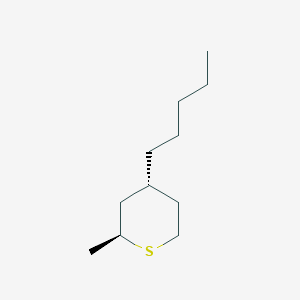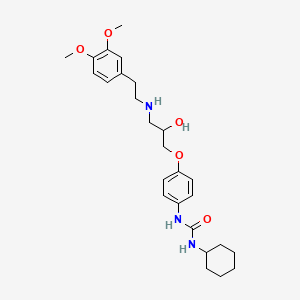![molecular formula C11H9ClN2O4S2 B14435166 2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate CAS No. 76151-79-6](/img/structure/B14435166.png)
2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate typically involves the reaction of 2-aminothiophenol with 2-chloroethyl acetate in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloroethyl group can be substituted with other nucleophiles.
Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form more complex structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Condensation: Aldehydes and ketones in the presence of acid or base catalysts.
Major Products Formed
Reduction: Formation of 2-aminoethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Condensation: Formation of benzothiazole derivatives with extended conjugation.
Applications De Recherche Scientifique
2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of dyes, pigments, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzothiazole moiety can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Aminoethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate
- 2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfonyl]acetate
- 2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)thio]acetate
Uniqueness
2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chloroethyl and nitro groups allows for versatile chemical modifications and potential therapeutic applications .
Propriétés
Numéro CAS |
76151-79-6 |
|---|---|
Formule moléculaire |
C11H9ClN2O4S2 |
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
2-chloroethyl 2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C11H9ClN2O4S2/c12-3-4-18-10(15)6-19-11-13-8-2-1-7(14(16)17)5-9(8)20-11/h1-2,5H,3-4,6H2 |
Clé InChI |
SOYBVKVSQBRLMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)SCC(=O)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


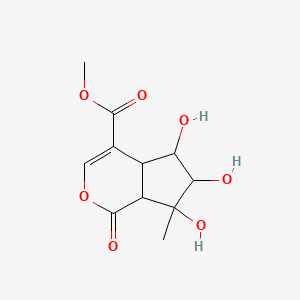
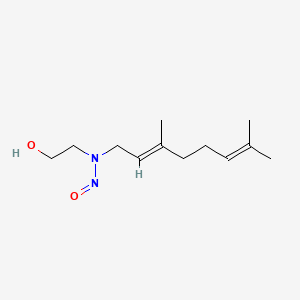
![1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine](/img/structure/B14435096.png)
![5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14435097.png)
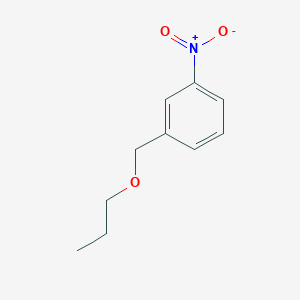
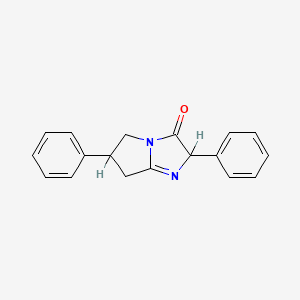

![1-Thia-4-azaspiro[2.3]hexan-5-one, 2,2-dimethyl-4,6,6-triphenyl-](/img/structure/B14435117.png)
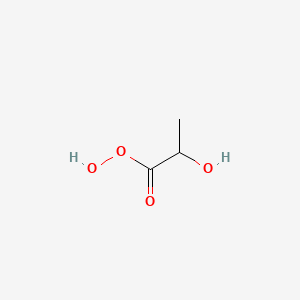

![Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl-](/img/structure/B14435143.png)
